molecular formula C23H17ClN4O2S2 B2575728 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1216806-83-5

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2575728
CAS RN: 1216806-83-5
M. Wt: 480.99
InChI Key: SRQXTWMLWVQPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17ClN4O2S2 and its molecular weight is 480.99. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : A study by El Azab and Abdel-Hafez (2015) described the microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety. These compounds exhibited significant in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains, highlighting their potential as antimicrobial agents El Azab & Abdel-Hafez, 2015.

  • Anticancer Activity : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, suggesting their potential as anticancer agents Hafez, El-Gazzar, & Al-Hussain, 2016.

Antioxidant Activity

  • A study conducted by Kotaiah et al. (2012) focused on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives. The novel compounds were evaluated for their antioxidant activity using various assays. Some derivatives showed significant radical scavenging activity, indicating their potential as antioxidants Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012.

Synthesis and Chemical Properties

  • The reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds led to the formation of various heterocycles, such as pyrimidinone and thiazole derivatives. This study by Shibuya (1984) contributes to the understanding of the chemical properties and synthesis pathways of related compounds Shibuya, 1984.

Herbicidal Activity

  • Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity. Some compounds showed good inhibition activities against specific weeds, suggesting their potential use in agricultural applications Luo, Zhao, Zheng, & Wang, 2017.

properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S2/c1-2-28-22(29)20-17(12-18(32-20)14-7-4-3-5-8-14)25-23(28)31-13-19-26-21(27-30-19)15-9-6-10-16(24)11-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQXTWMLWVQPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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